Cas no 2034271-80-0 (N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide)
![N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide structure](https://www.kuujia.com/scimg/cas/2034271-80-0x500.png)
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-ethylpyrazole-3-carboxamide
- N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide
-
- Inchi: 1S/C15H16N6O3/c1-2-21-11(5-7-18-21)13(22)17-8-9-20-14(23)10-4-3-6-16-12(10)19-15(20)24/h3-7H,2,8-9H2,1H3,(H,17,22)(H,16,19,24)
- InChI Key: JZOJNMURHPZRDG-UHFFFAOYSA-N
- SMILES: N1=CC=C(C(NCCN2C(=O)NC3=NC=CC=C3C2=O)=O)N1CC
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-0123-1mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide |
2034271-80-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6524-0123-5μmol |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide |
2034271-80-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-0123-5mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide |
2034271-80-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-0123-25mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide |
2034271-80-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6524-0123-50mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide |
2034271-80-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6524-0123-10μmol |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide |
2034271-80-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-0123-15mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide |
2034271-80-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6524-0123-30mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide |
2034271-80-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6524-0123-20μmol |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide |
2034271-80-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-0123-3mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide |
2034271-80-0 | 3mg |
$63.0 | 2023-09-08 |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide Related Literature
-
1. Book reviews
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
Additional information on N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide (CAS No. 2034271-80-0): An Emerging Compound in Medicinal Chemistry
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide (CAS No. 2034271-80-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of pyrazole derivatives that have shown promise in various biological activities, including anti-inflammatory and anticancer properties.
The molecular structure of N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide is characterized by a pyrazole ring linked to a pyrido[2,3-d]pyrimidine moiety through an ethylamine bridge. The presence of these heterocyclic rings imparts significant chemical stability and biological activity to the compound. Recent studies have highlighted the importance of such structural motifs in the design of potent and selective inhibitors for various therapeutic targets.
In the context of drug discovery and development, N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide has been investigated for its potential as an inhibitor of key enzymes involved in inflammatory and cancer pathways. One notable study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and are often dysregulated in cancer cells.
The mechanism of action of N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide involves selective binding to the ATP-binding site of CDKs, thereby disrupting their catalytic activity. This selective inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells while sparing normal cells. These findings suggest that this compound could be a valuable lead for the development of novel anticancer agents.
Beyond its anticancer properties, N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide has also demonstrated anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This dual functionality makes it an attractive candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide has been extensively studied to assess its suitability for clinical applications. Preclinical data indicate that it exhibits favorable oral bioavailability and a reasonable half-life in animal models. These properties are crucial for ensuring effective drug delivery and sustained therapeutic effects.
However, further research is needed to fully elucidate the safety and efficacy of N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide in human subjects. Ongoing clinical trials are currently evaluating its potential as a treatment for various cancers and inflammatory conditions. Preliminary results from these trials have been promising, with several patients showing significant improvements in disease symptoms and quality of life.
In conclusion, N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2, 3-d]pyrimidin - 3 - yl} ethyl) - 1 - ethyl - 1 H - pyrazole - 5 - carboxamide (CAS No. 2034 7 7 7 7 7 7 7 7 7 7 7 7 ) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an exciting area of research for medicinal chemists and pharmacologists alike. As more data from ongoing clinical trials become available, N-(2-{2,4 - dioxo - 1 H, H, H, H - pyrido [ d ] pyrimidin - yl } ethyl) - ethyl - H - pyrazole - carboxamide is likely to play an increasingly important role in the development of new treatments for cancer and inflammatory diseases.
2034271-80-0 (N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-1-ethyl-1H-pyrazole-5-carboxamide) Related Products
- 2188203-16-7(N-[2,2-bis(furan-2-yl)ethyl]benzamide)
- 1779923-39-5(5-(azetidin-3-yl)methyl-4-methyl-1H-imidazole)
- 937604-99-4(2-{2-[(4-ethoxyphenyl)carbamoyl]phenyl}acetic acid)
- 2380646-78-4((2S,3R)-3-amino-2-{(tert-butoxy)carbonylamino}butanoic acid)
- 2227765-47-9(rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-3-chlorophenol)
- 2101199-97-5(1H-Pyrazole-3-carboxamide, 4-amino-N,N-diethyl-1-(1-methylethyl)-)
- 2138569-86-3(3-(3-Hydroxy-3-methylazetidin-1-yl)-4,4-dimethylcyclohexan-1-one)
- 1396558-32-9(2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide; oxalic acid)
- 1214360-35-6(Methyl 3-methoxy-5-(pyridin-4-yl)benzoate)
- 1066-78-0(Tetrakis(diethylamino)tin)




